3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of fused pyrimidine derivatives This compound is characterized by its unique structure, which includes a furan ring, a tetrahydrobenzothiolo ring, and a pyrimidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Tetrahydrobenzothiolo Ring: This step involves the cyclization of a thiol-containing precursor with a suitable electrophile.
Formation of the Pyrimidine-2,4-dione Moiety: The pyrimidine-2,4-dione ring is formed through the condensation of urea or thiourea with a suitable diketone or ketoester.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine-2,4-dione moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through CDK2 inhibition.
Pyrano[2,3-d]pyrimidine-2,4-dione: Investigated as a PARP-1 inhibitor with potential antitumor activity.
Furo[2,3-b]pyridine: Explored for its biological activities and synthetic versatility.
Uniqueness
3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,4-dione is unique due to its combination of a furan ring, a tetrahydrobenzothiolo ring, and a pyrimidine-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-14-12-10-5-1-2-6-11(10)21-13(12)16-15(19)17(14)8-9-4-3-7-20-9/h3-4,7H,1-2,5-6,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUJOHCFVPYKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)N(C3=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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